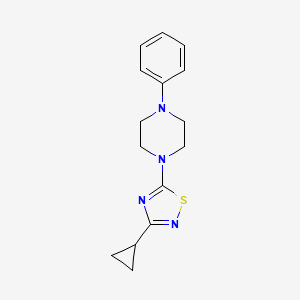![molecular formula C27H21N3O4S B2362007 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1207049-00-0](/img/structure/B2362007.png)
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Activity : A new series of thienopyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Compounds demonstrated significant antibacterial potency against several pathogens, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Kerru et al., 2019).
Anticancer Activity
- Design and Synthesis for Anticancer Applications : Certain derivatives have been synthesized with a focus on anticancer activity, testing against 60 cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Radioimaging Applications
- Radiosynthesis for PET Imaging : The synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) has been reported, highlighting the potential of these compounds in neuroimaging and the study of inflammation (Dollé et al., 2008).
Antitumor Activity
- Synthesis and Evaluation of Antitumor Activity : New thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and displayed potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activity
- Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Studies have explored the synthesis of compounds as potential dual inhibitors, demonstrating potent activity against key enzymes involved in nucleotide synthesis, which is critical for cancer treatment (Gangjee et al., 2008).
Propriétés
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-33-20-11-7-18(8-12-20)23-16-35-26-25(23)28-17-30(27(26)32)15-24(31)29-19-9-13-22(14-10-19)34-21-5-3-2-4-6-21/h2-14,16-17H,15H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBQEYNZGLARLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


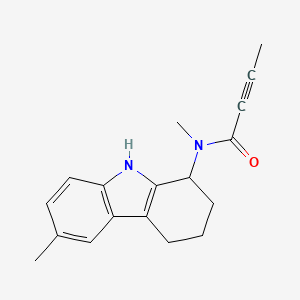

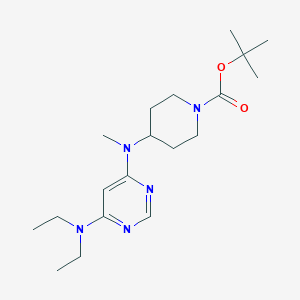
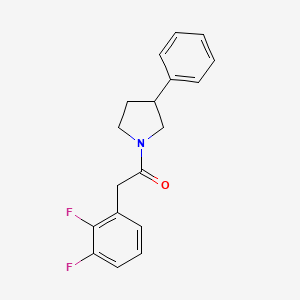
![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)
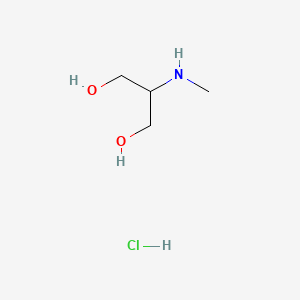
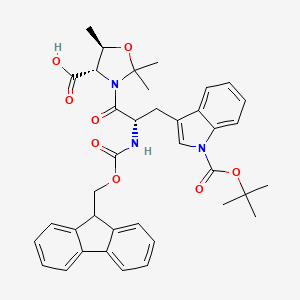
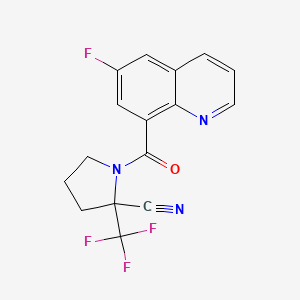
![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)
